Xipamide
Overview
Description
Xipamide is an anti-hypertensive diuretic . It is used for the treatment of oedema and hypertension . It is neither a thiazide nor a specific loop diuretic, although it is structurally similar to chlorthalidone .
Synthesis Analysis
This compound has been studied in a comparative study with triamterene, a binary medication of antihypertension . The research involved the quantitative and qualitative analysis of this binary mixture by green univariate and multivariate spectrophotometric methods . Another study involved the development and validation of a RP-HPLC method for the determination of this compound and valsartan in human plasma .Molecular Structure Analysis
This compound has a molecular formula of C15H15ClN2O4S and a molecular weight of 354.81 . The molecule contains a total of 39 bonds, including 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 aromatic hydroxyl, and 1 sulfonamide .Chemical Reactions Analysis
This compound has been found to show reversible oxidation reaction, suggesting that the oxidation occurs at the nitrogen atom of the amide group to produce a cation radical . New complexes of this compound with Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) have also been synthesized .Physical And Chemical Properties Analysis
This compound has a molecular weight of 354.81 . It is a sulfonamide diuretic that blocks sodium reabsorption in the distal tubules of the kidney, resulting in increased urine output .Scientific Research Applications
Pharmacodynamic Profile and Efficacy
Xipamide is a diuretic derived from salicylic acid, similar in structure to chlorthalidone. It's primarily researched for its effects on mild to moderate hypertension and edematous states. This compound's diuretic efficacy is comparable to frusemide at doses up to 40 mg, and it's been found to be effective in lowering blood pressure, especially when used in conjunction with other antihypertensive agents. However, studies have also noted that this compound may have side effects similar to other diuretics, such as hypokalaemia, hyperuricaemia, and increased blood glucose in diabetics or latent diabetics (Prichard & Brogden, 1985).
Comparison with Other Anticoagulants
Although not directly related to this compound, it's worth noting the research surrounding ximelagatran/melagatran, as it provides insight into the comparative analysis of anticoagulant therapies. Ximelagatran/melagatran has been proposed as an alternative to conventional anticoagulant therapy, though concerns over potential liver injury have been highlighted. The meta-analysis evaluating the risk/benefit profile of xi-/melagatran in comparison to conventional anticoagulant therapy (CAT) suggested that while xi-/melagatran is comparable to CAT in terms of major adverse events and major bleeds, it carries a significantly increased risk of hepatotoxicity (Testa et al., 2007).
Mechanism of Action
Target of Action
Xipamide primarily targets the sodium-chloride symporter (NCC) in the kidneys . This symporter is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream .
Mode of Action
This compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . It inhibits the NCC, leading to a decrease in the reabsorption of sodium and chloride ions . This increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts .
Biochemical Pathways
The inhibition of the NCC by this compound disrupts the normal electrolyte balance in the nephrons of the kidneys . This leads to an increase in the excretion of sodium and chloride ions, and consequently, water . The disruption of this balance has downstream effects on other electrolyte levels in the body, including potassium and calcium .
Pharmacokinetics
After oral administration, this compound is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . In patients with renal insufficiency, the half-life of this compound increases from 7 to only 9 hours, yielding a moderate increase in the area under the curve (AUC) .
Result of Action
The primary result of this compound’s action is increased urinary output . By inhibiting the reabsorption of sodium and chloride ions, this compound causes an increase in the excretion of these ions, along with water . This leads to a diuretic effect, which is beneficial in the treatment of conditions like edema and hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of this compound. Certain drugs may increase the excretion rate of this compound, potentially reducing its serum level and efficacy . Additionally, the patient’s renal function can also impact the pharmacokinetics of this compound .
Safety and Hazards
Future Directions
Xipamide is used for cardiac oedema caused by decompensation of heart failure, renal oedema, chronic renal disease, hepatic oedema caused by cirrhosis, ascites, lymphoedema, and hypertension in combination with chronic renal disease . It is a suitable alternative to other diuretics in the treatment of mild to moderate hypertension and combines the efficacy of frusemide with a less abrupt action in the treatment of oedema .
properties
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBBNMLMNBNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023744 | |
Record name | Xipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14293-44-8 | |
Record name | Xipamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xipamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xipamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XIPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.